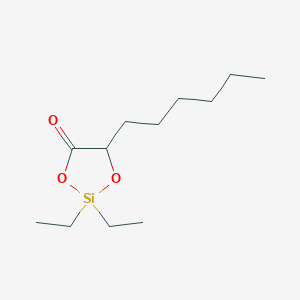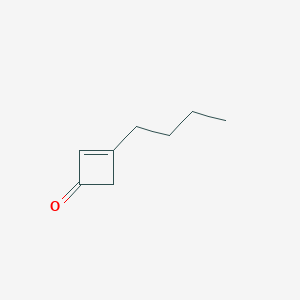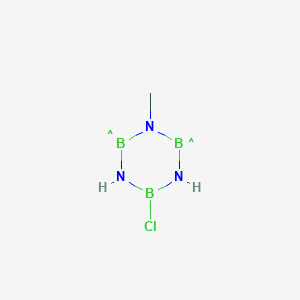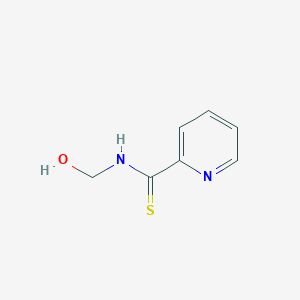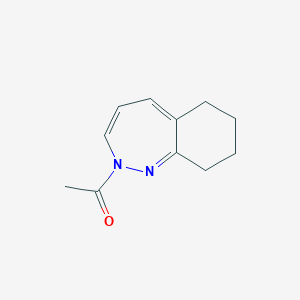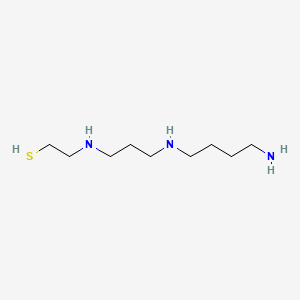
Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- is a complex organic compound that belongs to the class of amines and thiols. This compound features both an amine group and a thiol group, making it a versatile molecule in various chemical reactions and applications. The presence of these functional groups allows it to participate in a wide range of chemical processes, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroethanethiol with 1,3-diaminopropane under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler amines and thiols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Alkyl halides and bases like sodium hydroxide are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Primary amines and thiols.
Substitution: Alkylated amines and thiols.
Applications De Recherche Scientifique
Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- involves its interaction with molecular targets through its amine and thiol groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amine groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanethiol: A simpler thiol compound with a single thiol group.
1,3-Diaminopropane: An amine compound with two primary amine groups.
Cysteamine: Contains both an amine and a thiol group, similar to Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)-.
Uniqueness
Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- is unique due to its combination of multiple amine groups and a thiol group, allowing it to participate in diverse chemical reactions and making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
45112-10-5 |
|---|---|
Formule moléculaire |
C9H23N3S |
Poids moléculaire |
205.37 g/mol |
Nom IUPAC |
2-[3-(4-aminobutylamino)propylamino]ethanethiol |
InChI |
InChI=1S/C9H23N3S/c10-4-1-2-5-11-6-3-7-12-8-9-13/h11-13H,1-10H2 |
Clé InChI |
ASAYMENCPKWYPG-UHFFFAOYSA-N |
SMILES canonique |
C(CCNCCCNCCS)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
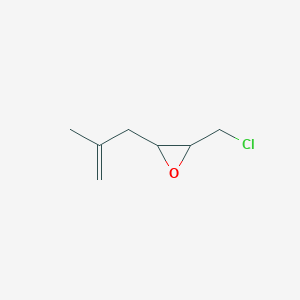
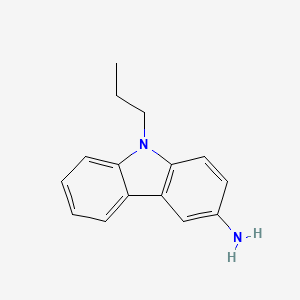
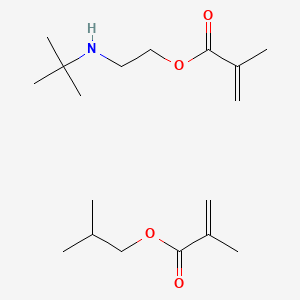

![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)
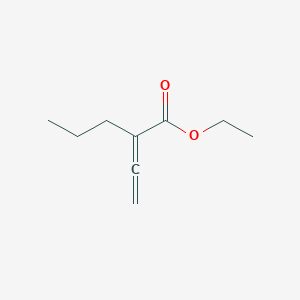
![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)
